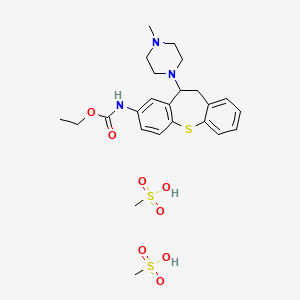

Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate

Description

The compound Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate (hereafter referred to by its full name) is a tricyclic dibenzo-thiepin derivative featuring a piperazinyl substituent and a carbamic acid ethyl ester group. The dibenzo-thiepin core suggests similarities to antipsychotic agents like clozapine derivatives, while the carbamate and dimethanesulfonate groups may influence solubility, stability, and receptor binding .

Properties

CAS No. |

51724-29-9 |

|---|---|

Molecular Formula |

C24H35N3O8S3 |

Molecular Weight |

589.8 g/mol |

IUPAC Name |

ethyl N-[5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-yl]carbamate;methanesulfonic acid |

InChI |

InChI=1S/C22H27N3O2S.2CH4O3S/c1-3-27-22(26)23-17-8-9-21-18(15-17)19(25-12-10-24(2)11-13-25)14-16-6-4-5-7-20(16)28-21;2*1-5(2,3)4/h4-9,15,19H,3,10-14H2,1-2H3,(H,23,26);2*1H3,(H,2,3,4) |

InChI Key |

JQCATVKDJZXLNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate involves multiple steps. The synthetic route typically starts with the preparation of the dibenzo(b,f)thiepin core, followed by the introduction of the piperazinyl group and the ethyl ester moiety. The final step involves the formation of the dimethanesulfonate salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of carbamic acid, (10,11-dihydro-11-(4-methyl-1-piperazinyl)dibenzo(b,f)thiepin-2-yl)-, ethyl ester, dimethanesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Piperazinyl Groups

(a) Desmethylclozapine (8-Chloro-11-piperazino-5H-dibenzo[b,e][1,4]diazepine)

- Structure : Shares a tricyclic dibenzo-diazepine core and a piperazinyl group.

- Synthesis : Prepared via reaction of a titanium tetrakisamine complex with a tricyclic lactam .

- Application : Intermediate for clozapine-like antipsychotics, with efforts to mitigate hematological side effects (e.g., agranulocytosis).

(b) 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Structure : Piperazine linked to a fluorenylmethoxycarbonyl (Fmoc) group and acetic acid.

- Role : Used in peptide synthesis for amine protection.

- Comparison : Highlights the versatility of piperazine in drug design. The target compound’s dimethanesulfonate may enhance solubility compared to the Fmoc group’s bulkiness .

Carbamate Derivatives

(a) Dimetilan (Carbamic Acid Dimethyl-1-[(Dimethylamino)Carbonyl]-5-Methyl-1H-Pyrazol-3-yl Ester)

- Structure : Pyrazole-based carbamate with dual dimethylcarbamoyl groups.

- Application : Insecticide targeting acetylcholinesterase.

- Contrast : The target compound’s dibenzo-thiepin core and piperazinyl group suggest central nervous system (CNS) activity rather than insecticidal effects. This underscores how carbamate functionalization directs therapeutic vs. toxicological outcomes .

(b) Semi-Carbazido Propionic Acid Hydrazide

- Synthesis : Derived from β-alanine ester and chlorocarbonic acid esters.

Heterocyclic Systems with Similar Substituents

(a) Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, 12)

- Structure: Thiazolo-pyrimidine cores with substituents like 5-methylfuran and cyano groups.

- Data: 11a: Molecular formula C₂₀H₁₀N₄O₃S, IR peaks for NH and CN groups, and NMR signals for aromatic protons . 11b: Enhanced cyano substitution (C₂₂H₁₇N₃O₃S) with similar spectral features .

- Comparison : Unlike the target compound, these lack a tricyclic system but share heterocyclic complexity. Their yields (~68%) and crystallinity suggest synthetic challenges common to polycyclic carbamates .

(b) Carbamic Acid,[3-(10,11-Dihydro-11-Oxo-5,10-Epoxy-5H-Dibenzo[a,d]Cyclohepten-5-yl)Propyl]Methyl-, Ethyl Ester, Oxime

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : The target compound’s tricyclic system and dimethanesulfonate salt likely require multi-step synthesis, akin to desmethylclozapine’s titanium-mediated pathway .

- Pharmacological Potential: Structural parallels to clozapine suggest antipsychotic activity, but the carbamate group may reduce hematological risks compared to clozapine’s nitro group .

- Solubility and Bioavailability : The dimethanesulfonate counterion could enhance aqueous solubility relative to neutral carbamates like Dimetilan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.